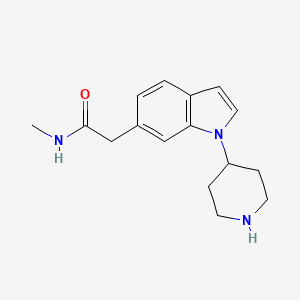

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and biologically active compounds

Preparation Methods

The synthesis of N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide typically involves the coupling of a piperidine derivative with an indole moiety. One common method involves the reaction of 1-(piperidin-4-yl)-1H-indole with N-methylacetamide under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The National Cancer Institute (NCI) has evaluated various derivatives for their efficacy against multiple cancer cell lines. Here are some findings:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These results indicate that N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide exhibits significant inhibition of cell growth in several cancer types, suggesting its potential as a therapeutic agent in oncology .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders due to its piperidine moiety, which is often associated with neuroactive compounds. Research indicates that derivatives of similar structures can modulate neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and testing of this compound and its derivatives:

- Synthesis and Characterization : A study detailed the synthesis of various derivatives, focusing on optimizing their anticancer activity through structural modifications .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound, demonstrating favorable absorption and bioavailability profiles .

- Comparative Studies : Comparative analyses with other known anticancer agents have shown that this compound may offer a unique mechanism of action, potentially overcoming resistance seen with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide can be compared with other piperidine derivatives and indole-containing compounds. Similar compounds include:

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Evodiamine: An indole alkaloid with anticancer and anti-inflammatory activities.

Matrine: Another indole-containing compound with various biological activities.

The uniqueness of this compound lies in its specific structure, which combines the piperidine and indole moieties, potentially leading to unique biological activities and applications .

Biological Activity

N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O. The compound features a piperidine ring and an indole moiety, contributing to its unique pharmacological properties. The presence of the methyl group on the nitrogen atom of the acetamide functional group enhances its reactivity and biological interactions.

Biological Activity

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors. In animal models, derivatives of this compound have demonstrated significant effects in reducing anxiety and depression-like behaviors, suggesting its potential utility in treating psychiatric disorders.

Binding Affinity Studies

Preliminary studies have focused on the binding affinity of this compound to various receptors. Molecular docking studies suggest that it interacts with serotonin receptors, which may underlie its anxiolytic effects. The specific interactions with key amino acid residues in target proteins provide insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the position of this compound within a broader class of compounds, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-y]indole | Indole ring with trifluoromethyl substitution | Enhanced lipophilicity |

| N,N-Dimethyl-[4-[2-(3-methoxycarbonylphenyl)-3-propanoyl]piperidine] | Piperidine ring with carbonyl substitutions | Potential anti-inflammatory properties |

| 5-Hydroxy-N-methyl-N-[4-(methylsulfonyl)piperidin]indole | Indole core with hydroxyl and sulfonamide groups | Possible neuroprotective role |

These comparisons highlight the diverse biological activities associated with compounds containing indole and piperidine moieties, emphasizing the unique receptor interactions and therapeutic potential of this compound.

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

- Anxiolytic Effects : In a study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.

- Antidepressant Properties : Another investigation indicated that this compound exhibited antidepressant-like effects in forced swim tests, suggesting modulation of serotonin pathways.

- Potential for Drug Development : Given its structural characteristics and observed biological activities, this compound is being considered as a candidate for developing new therapeutic agents targeting neurological disorders.

Q & A

Q. Basic: What are the key steps for synthesizing N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide, and how is purity validated?

Answer:

The synthesis typically involves:

- Step 1 : Condensation of a piperidin-4-yl-indole precursor with methylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Acetylation at the indole-6 position using acetic anhydride or chloroacetyl chloride, with temperature control (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

- Validation : Purity is confirmed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ 2.1 ppm for N-methyl group; δ 7.2–7.8 ppm for indole protons) .

Q. Basic: How is the pharmacological activity of this compound initially screened in vitro?

Answer:

Primary screening includes:

- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or serotonin receptors due to structural analogs in ).

- Enzyme inhibition : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Data interpretation : Dose-response curves and statistical validation (e.g., ANOVA, p < 0.05) .

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:

- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent optimization : Replace DMF with THF for better solubility of intermediates (evidenced in ).

- Temperature gradients : Slow warming (2°C/min) during acetylation to prevent oligomerization .

- In-line analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Source analysis : Compare cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., serum-free vs. serum-containing media) .

- Metabolic stability : Test compound stability in liver microsomes (e.g., human vs. rodent) to explain interspecies variability .

- Structural analogs : Cross-reference with piperidine-acetamide derivatives (e.g., Example 123 in ) to identify substituent-specific effects.

- Statistical rigor : Apply Benjamini-Hochberg correction for false discovery rates in high-throughput datasets .

Q. Advanced: What methodologies are used to study target engagement and binding kinetics?

Answer:

- Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (kₐₙ/kₒff) for receptor-ligand interactions .

- Cryo-EM/X-ray crystallography : Resolve binding modes with protein targets (e.g., opioid receptors, as in ).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- In silico docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, validated with mutagenesis data .

Q. Advanced: How do structural modifications (e.g., N-methyl vs. N-ethyl) impact pharmacokinetics and toxicity?

Answer:

- Metabolism : Compare hepatic clearance using LC-MS/MS to identify metabolic soft spots (e.g., N-dealkylation in ).

- Lipophilicity : Measure logP (shake-flask method) to correlate with membrane permeability and CNS penetration .

- Toxicity screening : Ames test for mutagenicity and hERG inhibition assays (patch-clamp) for cardiac risk .

- Case study : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to reduce CYP3A4-mediated metabolism, as in .

Properties

CAS No. |

479209-96-6 |

|---|---|

Molecular Formula |

C16H21N3O |

Molecular Weight |

271.36 g/mol |

IUPAC Name |

N-methyl-2-(1-piperidin-4-ylindol-6-yl)acetamide |

InChI |

InChI=1S/C16H21N3O/c1-17-16(20)11-12-2-3-13-6-9-19(15(13)10-12)14-4-7-18-8-5-14/h2-3,6,9-10,14,18H,4-5,7-8,11H2,1H3,(H,17,20) |

InChI Key |

OAAXZSQXCZHXED-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC2=C(C=C1)C=CN2C3CCNCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.